molecular formula C23H23F3N2O2 B2678964 6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 1020252-14-5

6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2678964
CAS No.: 1020252-14-5
M. Wt: 416.444
InChI Key: ACSRVHAVKFOLGX-UHFFFAOYSA-N
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Description

6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethoxy and diazatricyclo groups in its structure makes it a subject of interest in pharmaceutical and material science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, including the formation of the diazatricyclo core and the introduction of the trifluoromethoxyphenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The diazatricyclo core may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,14,14-trimethyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its combination of trifluoromethoxy and diazatricyclo groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,9,9-trimethyl-6-[3-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O2/c1-13-7-8-16-17(9-13)28-21(14-5-4-6-15(10-14)30-23(24,25)26)20-18(27-16)11-22(2,3)12-19(20)29/h4-10,21,27-28H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSRVHAVKFOLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)OC(F)(F)F)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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